

# An In-depth Technical Guide to 1,3,5-Trimethylpyrazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole

Cat. No.: B015565

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1072-91-9

This technical guide provides a comprehensive overview of **1,3,5-trimethylpyrazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its role as a key building block in the development of novel therapeutic agents.



## Core Properties and Safety Information

**1,3,5-Trimethylpyrazole** is a flammable solid with a low melting point.<sup>[1][2]</sup> It is recognized for its utility as a chemical intermediate in various synthetic processes.<sup>[1][3]</sup>

Table 1: Physicochemical Properties of **1,3,5-Trimethylpyrazole**

Property	Value	Reference
CAS Number	1072-91-9	[1][2][4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub>	[1][2][4][5][6]
Molecular Weight	110.16 g/mol	[1][5][6][7][8]
Appearance	White to almost white powder or lump; colorless to light yellow liquid	[1][4][8]
Melting Point	35 - 41 °C	[1][2][5]
Boiling Point	168 - 170 °C	[1][2]
Density	0.93 g/cm <sup>3</sup>	[2]
Flash Point	40 °C (104 °F) - closed cup	[5]
Solubility	Soluble in water and DMSO	[3][4]
pKa	3.30 ± 0.10 (Predicted)	[4]

Table 2: Safety and Hazard Information

Hazard Category	GHS Classification	Pictograms	Precautionary Statements
Flammability	Flammable Solid (H228)		P210, P240, P241
Health Hazards	Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)		P261, P302+P352, P305+P351+P338

Data sourced from aggregated GHS information.[7]

## Synthesis and Analysis: Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1,3,5-trimethylpyrazole** are crucial for its application in research and development.

A common method for the synthesis of **1,3,5-trimethylpyrazole** is through a Knorr's closure ring reaction.<sup>[1]</sup>

Protocol:

- To a 500 mL three-mouth round-bottomed flask, add 0.1 mol (10g) of acetylacetone, 50g of dried medium aluminum, and 100 mL of 1,2-dichloroethane.
- Cool the mixture to 0-5 °C.
- Slowly add 0.1 mol (12.5g) of methylhydrazine to the mixture.
- After the addition is complete, allow the reaction to naturally warm to room temperature and stir for 36 hours.
- Filter the reaction solution to remove the alumina.
- Remove the solvent by distillation under reduced pressure to yield **1,3,5-trimethylpyrazole**.

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized **1,3,5-trimethylpyrazole**. The following protocols are adapted from standard methods for similar pyrazole derivatives.<sup>[9]</sup>

Table 3: Analytical Protocols for **1,3,5-Trimethylpyrazole**

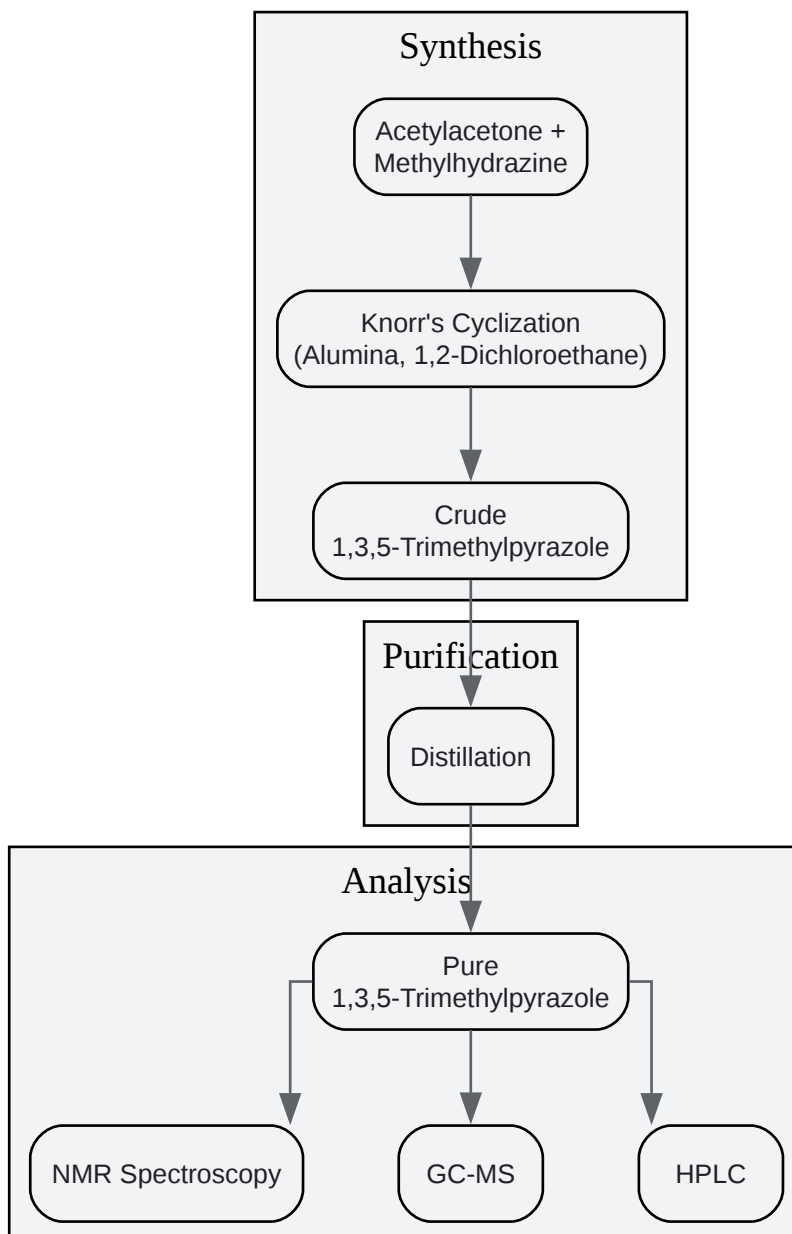
Technique	Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy	Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl <sub>3</sub> ) with tetramethylsilane (TMS) as an internal standard. <sup>1</sup> H NMR: Acquire the spectrum and process it using Fourier transformation, phase correction, and baseline correction. Integrate signals to determine the relative number of protons. <sup>13</sup> C NMR: Acquire and process the spectrum to assign the carbon atoms of the molecule.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)	GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with Helium as the carrier gas. Set the injector temperature to 250 °C and use a suitable oven temperature program (e.g., start at 100 °C, ramp to 280 °C). MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400. Analyze the resulting chromatogram for purity and the mass spectrum for fragmentation patterns.[9]
High-Performance Liquid Chromatography (HPLC)	Conditions: Use a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Analysis: Inject the sample and determine the retention time. Assess purity by observing the presence of other peaks.

## Role in Drug Discovery and Development

The pyrazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[2][10] Pyrazole derivatives have shown potential in the treatment of neurological disorders, including seizures, Parkinson's disease, and Alzheimer's disease.[2] **1,3,5-Trimethylpyrazole** serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

For instance, it is a key component in the synthesis of novel **1,3,5-trimethylpyrazole**-containing malonamide derivatives, which have demonstrated significant acaricidal and insecticidal activities.[10] This highlights its utility as a foundational structure for generating libraries of bioactive compounds for screening and development.

Diagram 1: Synthesis and Analysis Workflow



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Caption: Workflow for the synthesis and analysis of **1,3,5-trimethylpyrazole**.

Diagram 2: Role as a Chemical Building Block



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Caption: Use of **1,3,5-trimethylpyrazole** in drug discovery.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Trimethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015565#1-3-5-trimethylpyrazole-cas-number-and-properties]

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